2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine
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Description
Synthesis Analysis
The synthesis of 2,4-diamino-1,3,5-triazine derivatives, which are structurally related to 2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine, can be achieved through reactions of dicyandiamide with nitriles under microwave irradiation. This method is considered green due to the minimal use of solvents and the simplicity of the procedure, demonstrating an efficient pathway to synthesize triazine derivatives (Díaz‐Ortiz et al., 2004).
Molecular Structure Analysis
The molecular structure of triazine derivatives has been extensively studied, revealing that N–H⋯N interactions change from structure to structure, resulting in variations from pseudo-honeycomb networks to corrugated rosette layers. These interactions are crucial for understanding the self-association behaviors of triazine compounds in solid states (Díaz‐Ortiz et al., 2004).
Chemical Reactions and Properties
The reactivity of triazine derivatives towards various nucleophiles has been demonstrated, showing that these compounds can undergo nucleophilic substitution reactions in acid medium to produce novel fibre reactive triazinyl derivatives. This property is essential for applications in dyeing and pigments, indicating the versatility of triazine compounds in chemical reactions (Renfrew et al., 2003).
Physical Properties Analysis
The study of the physical properties of triazine derivatives, including their stability, nature of bonding, and reactivity, has been facilitated by spectroscopic techniques and theoretical investigations. For example, density functional theory (DFT) methods have been used to evaluate the stability and reactivity of 4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl compounds, highlighting the importance of hyper-conjugative interactions within these molecules (Eno et al., 2022).
Chemical Properties Analysis
The chemical properties of triazine derivatives, such as their ability to inhibit photosynthetic electron transport, have been explored. Novel triazine compounds exhibit strong inhibitory activity, indicating their potential as herbicides. These findings are crucial for understanding the mode of action of triazine derivatives in biological systems (Ohki et al., 1999).
Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Triazines, including 2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine, are crucial in medicinal chemistry due to their wide range of biological activities. These compounds are researched for their potential as antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, and herbicidal agents, among others. The triazine nucleus is considered a core moiety for developing future drugs, highlighting its importance in drug discovery and development (Verma, Sinha, & Bansal, 2019).
Antitumor Activities of Triazines
Triazines exhibit a broad spectrum of biological activities, including antitumor effects. The antiproliferative, analgesic, and anti-inflammatory properties of triazine derivatives, such as 1,2,3-triazines and their benzo- and hetero-fused derivatives, confer a great potential as scaffolds for the development of antitumor compounds. Their simple synthesis and efficacy make them attractive for cancer research (Cascioferro et al., 2017).
Applications in Fine Organic Synthesis
Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry. These compounds are utilized in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. They also find applications in creating heat-resistant polymers, products with fluorescent properties, and ionic liquids used in applied sciences, biotechnology, energy, and chemistry. This wide range of applications underscores the versatility of triazine derivatives in various industrial and research settings (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Eco-friendly Synthesis and Environmental Impact
Research into eco-friendly synthesis methods for triazine derivatives, including 1,2,4-triazines, emphasizes the importance of sustainable practices in chemical synthesis. These efforts align with the broader goals of reducing environmental impact and improving safety in the production of chemicals used in agriculture, pharmaceuticals, and other applications (Rani & Kumari, 2020).
properties
IUPAC Name |
2-N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N5/c11-6-2-1-5(10(12,13)14)3-7(6)18-9-17-4-16-8(15)19-9/h1-4H,(H3,15,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYARBCSNNHTWCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC2=NC=NC(=N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371004 |
Source
|
Record name | N~2~-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
CAS RN |
175204-34-9 |
Source
|
Record name | N~2~-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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